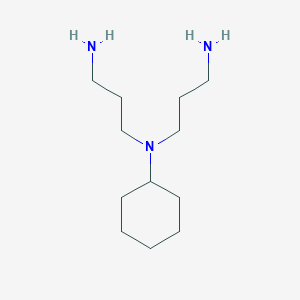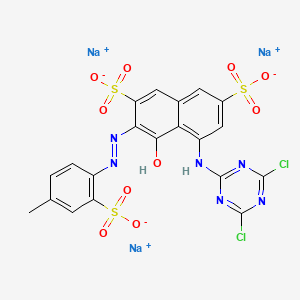
Reactive Red 88
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Red 88 is a synthetic azo dye commonly used in the textile industry for dyeing cotton, wool, and other fabrics. It is known for its bright red color and high affinity for cellulosic fibers. The compound is characterized by its complex molecular structure, which includes azo groups (-N=N-) that are responsible for its vivid coloration.
准备方法
Synthetic Routes and Reaction Conditions
Reactive Red 88 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, washing, and drying processes before being packaged for distribution.
化学反应分析
Types of Reactions
Reactive Red 88 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bonds and the formation of smaller, colorless compounds.
Reduction: Under reducing conditions, the azo groups can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can participate in nucleophilic substitution reactions, where the reactive groups on the dye molecule react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Smaller organic acids and colorless compounds.
Reduction: Aromatic amines such as aniline.
Substitution: Modified dye molecules with different functional groups.
科学研究应用
Reactive Red 88 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment processes for removing dye pollutants.
作用机制
The mechanism of action of Reactive Red 88 involves the formation of covalent bonds with the fibers it dyes. The reactive groups on the dye molecule, such as vinyl sulfone or chlorotriazine, react with the hydroxyl or amino groups on the fiber, forming strong covalent bonds. This results in the dye becoming an integral part of the fiber, providing excellent wash and light fastness.
相似化合物的比较
Reactive Red 88 can be compared with other similar azo dyes, such as Reactive Black 5, Reactive Orange 16, and Reactive Blue 19. These dyes share similar chemical structures and reactive groups but differ in their color properties and specific applications. This compound is unique in its bright red color and high affinity for cellulosic fibers, making it particularly suitable for dyeing cotton and wool fabrics.
List of Similar Compounds
- Reactive Black 5
- Reactive Orange 16
- Reactive Blue 19
- Direct Red 81
- Disperse Orange 3
This compound stands out due to its specific molecular structure and the resulting color properties, making it a valuable compound in various industrial and research applications.
属性
CAS 编号 |
61109-27-1 |
|---|---|
分子式 |
C20H11Cl2N6Na3O10S3 |
分子量 |
731.4 g/mol |
IUPAC 名称 |
trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14Cl2N6O10S3.3Na/c1-8-2-3-11(13(4-8)40(33,34)35)27-28-16-14(41(36,37)38)6-9-5-10(39(30,31)32)7-12(15(9)17(16)29)23-20-25-18(21)24-19(22)26-20;;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,23,24,25,26);;;/q;3*+1/p-3 |
InChI 键 |
ALSVRBSJIOHCLZ-UHFFFAOYSA-K |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


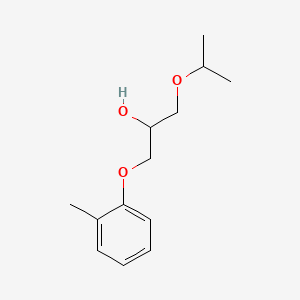
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)
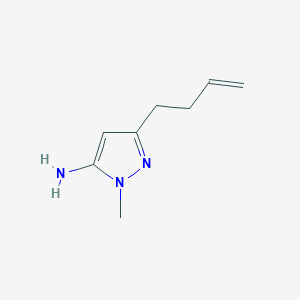
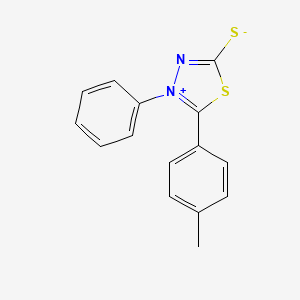
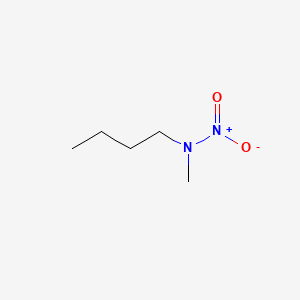
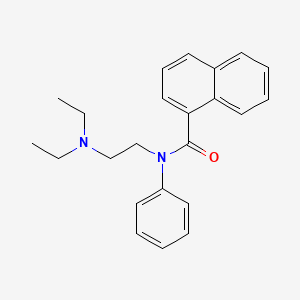
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
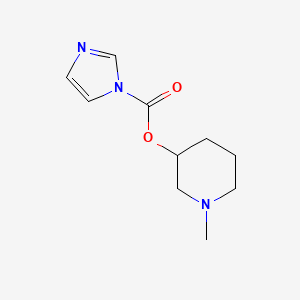
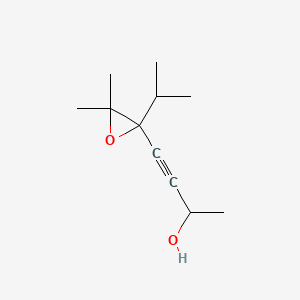

![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
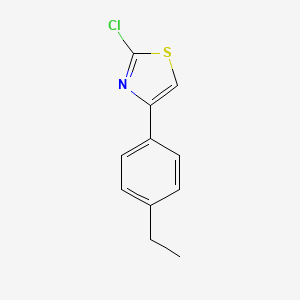
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
